Cas no 2034505-74-1 (methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate)

Methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a structurally complex sulfonamide derivative featuring a pyrazole-thiophene hybrid scaffold. Its key advantages include a multifunctional design combining a pyridyl-substituted pyrazole moiety with a sulfonamide linker and a thiophene carboxylate ester, enabling versatile reactivity and potential biological interactions. The compound's sulfamoyl group enhances binding affinity, while the ester functionality offers synthetic flexibility for further derivatization. This structure may exhibit utility in medicinal chemistry as a scaffold for enzyme inhibition or receptor modulation, particularly in targeting sulfonamide-sensitive pathways. Its well-defined heterocyclic architecture ensures stability and compatibility with further chemical modifications.
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate structure
2034505-74-1 structure
商品名:methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
CAS番号:2034505-74-1
MF:C17H18N4O4S2
メガワット:406.4792
CID:5353352

methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • BILABCRJTDTDPP-UHFFFAOYSA-N
    • methyl 3-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
    • methyl 3-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
    • methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
    • インチ: 1S/C17H18N4O4S2/c1-12-11-14(13-3-6-18-7-4-13)20-21(12)9-8-19-27(23,24)15-5-10-26-16(15)17(22)25-2/h3-7,10-11,19H,8-9H2,1-2H3
    • InChIKey: BILABCRJTDTDPP-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])SC=1C(=O)OC([H])([H])[H])(N([H])C([H])([H])C([H])([H])N1C(C([H])([H])[H])=C([H])C(C2C([H])=C([H])N=C([H])C=2[H])=N1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 607
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 140

methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6502-6475-2μmol
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-6475-5μmol
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6502-6475-10mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
10mg
$79.0 2023-09-08
Life Chemicals
F6502-6475-50mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
50mg
$160.0 2023-09-08
Life Chemicals
F6502-6475-100mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
100mg
$248.0 2023-09-08
Life Chemicals
F6502-6475-20μmol
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6502-6475-15mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
15mg
$89.0 2023-09-08
Life Chemicals
F6502-6475-30mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
30mg
$119.0 2023-09-08
Life Chemicals
F6502-6475-40mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
40mg
$140.0 2023-09-08
Life Chemicals
F6502-6475-3mg
methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
2034505-74-1
3mg
$63.0 2023-09-08

methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate 関連文献

methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylateに関する追加情報

Comprehensive Analysis of Methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate (CAS No. 2034505-74-1)

The compound methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate (CAS No. 2034505-74-1) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a thiophene-2-carboxylate core linked to a pyridinyl-pyrazole moiety via a sulfamoyl bridge, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given the prevalence of these targets in modern drug discovery.

In recent years, the demand for small molecule therapeutics with high specificity and low off-target effects has surged, placing compounds like 2034505-74-1 at the forefront of medicinal chemistry. The pyrazole and pyridine rings in its structure are known to participate in key hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. This has led to increased searches for "pyrazole-based drug design" and "sulfonamide derivatives in medicine" across academic and industrial platforms.

The synthetic versatility of methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate also makes it valuable for structure-activity relationship (SAR) studies. Chemists frequently modify its thiophene carboxylate ester group or the N-ethyl linker to optimize pharmacokinetic properties. Such modifications align with trending topics like "prodrug strategies" and "bioisosteric replacement," which dominate current literature in drug development.

From an analytical perspective, advanced techniques such as LC-MS and NMR spectroscopy are essential for characterizing this compound. Its CAS No. 2034505-74-1 serves as a unique identifier in chemical databases, facilitating collaborations across global research institutions. Notably, the rise of AI-assisted molecular docking has further accelerated investigations into its binding modes, addressing popular queries like "computational chemistry for lead optimization."

Environmental and regulatory considerations are equally important. While 2034505-74-1 is not classified as hazardous, its biodegradability and ecotoxicological profile remain under evaluation—a reflection of the growing emphasis on "green chemistry principles" in synthetic workflows. This aligns with industry shifts toward sustainable practices and safer alternatives.

In conclusion, methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from drug discovery to material science—underscore why it remains a subject of intense study and why searches for "multitargeting heterocycles" continue to rise in scientific circles.

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